molecular formula C20H17NO2S B2526804 (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one CAS No. 866049-60-7

(E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one

Cat. No. B2526804
CAS RN: 866049-60-7
M. Wt: 335.42
InChI Key: SMDYLRBEFBDDRN-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one, also known as 3-Methoxy-2-methylsulfanylquinolin-3-ylprop-2-en-1-one, is an organic compound that has recently been studied for its potential use in various scientific and medical applications. This compound has been found to possess a variety of properties that make it of interest to researchers, including its ability to act as a catalyst, its antioxidant activity, and its potential to be used as an anti-inflammatory agent.

Scientific Research Applications

(E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one has been studied for its potential use in various scientific and medical applications. For example, this compound has been found to possess antioxidant activity and may be useful as an anti-inflammatory agent. In addition, this compound has also been studied for its potential use as a catalyst in organic synthesis. Furthermore, this compound has been studied for its potential use in the development of new drugs, as well as its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one is not yet fully understood. However, it is believed that this compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, this compound may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound may also act as a catalyst in organic synthesis by facilitating the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one have not been fully studied. However, some studies have shown that this compound may have anti-inflammatory and antioxidant effects. Additionally, this compound has been found to possess some antifungal activity, as well as some antiviral activity. Furthermore, this compound may also have the potential to be used as a catalyst in organic synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one in laboratory experiments include its low cost and availability, its relative ease of synthesis, and its potential use as a catalyst in organic synthesis. Additionally, this compound has been found to possess antioxidant and anti-inflammatory properties, which may be beneficial in certain experiments.
However, there are also some limitations to using this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, which may limit its use in certain experiments. Additionally, this compound may be toxic at high doses, so it is important to use caution when handling it. Furthermore, this compound may be unstable in certain conditions, so it is important to use it in a controlled environment.

Future Directions

There are a number of potential future directions for (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one. For example, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, this compound could be further studied for its potential use as a catalyst in organic synthesis, as well as its potential use in the development of new drugs and treatments. Furthermore, this compound could also be studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. Finally, this compound could also be studied for its potential use as an antioxidant and anti-inflammatory agent.

Synthesis Methods

The synthesis of (E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-onemethylsulfanylquinolin-3-ylprop-2-en-1-one is relatively straightforward and can be accomplished in a few steps. The first step involves the preparation of the starting material, which is the 2-methylsulfanylquinolin-3-ylprop-2-en-1-one. This can be synthesized by the reaction of 2-methylsulfanylquinoline with prop-2-en-1-one in the presence of a base such as sodium hydroxide. The next step involves the addition of 3-methoxyphenylboronic acid to the starting material, which is then followed by the addition of acetic anhydride. The reaction is then quenched with water and the product is isolated by column chromatography.

properties

IUPAC Name

(E)-1-(3-methoxyphenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c1-23-17-8-5-7-15(13-17)19(22)11-10-16-12-14-6-3-4-9-18(14)21-20(16)24-2/h3-13H,1-2H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDYLRBEFBDDRN-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC3=CC=CC=C3N=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC3=CC=CC=C3N=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)quinolin-3-yl]prop-2-en-1-one

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